Cas no 883899-12-5 (2-Azetidinone, 1-butyl-3-methyl-)

883899-12-5 structure
Product name:2-Azetidinone, 1-butyl-3-methyl-
2-Azetidinone, 1-butyl-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Azetidinone, 1-butyl-3-methyl-
- 1-butyl-3-methylazetidin-2-one
- 883899-12-5
- DTXSID00559301
-
- Inchi: InChI=1S/C8H15NO/c1-3-4-5-9-6-7(2)8(9)10/h7H,3-6H2,1-2H3
- InChI Key: KQIQCGJNBYBUHZ-UHFFFAOYSA-N
- SMILES: CCCCN1CC(C1=O)C
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 1.3
2-Azetidinone, 1-butyl-3-methyl- Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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